molecular formula C3H6BrCl B8793123 1-Bromo-1-chloropropane CAS No. 34652-54-5

1-Bromo-1-chloropropane

Cat. No. B8793123
Key on ui cas rn: 34652-54-5
M. Wt: 157.44 g/mol
InChI Key: HYOAGWAIGJXNQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04895840

Procedure details

A mixture of 4-acetamidophenol (182.2 g, 1.2 moles), bromochloropropane (157.4 g, 1.0 mole), and potassium carbonate (145.0 g, 1.05 moles) was refluxed overnight in 700 ml of acetone. The acetone solution formed white crystals after being placed in a refrigerator overnight. The solution was filtered and the crystals washed with acetone. The filtrate was stripped to dryness, and the residue dissolved in chloroform and extracted with a 5% sodium hydroxide solution. Removal of the chloroform gave an oil. The white crystals obtained earlier were also dissolved in chloroform and extracted with a 5% sodium hydroxide solution. Removal of the chloroform gave a white solid. The white solid and oil were combined with acetone and placed in a refrigerator; white crystals were obtained. A 5-g sample of the white solid was recrystallized from acetone a second time to furnish 1.76 g (after drying in vacuo overnight at 80° C.) (23% yield) of white crystalline product, m.p. 125°-127° C.
Quantity
182.2 g
Type
reactant
Reaction Step One
Quantity
157.4 g
Type
reactant
Reaction Step One
Quantity
145 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][C:5]1[CH:10]=[CH:9][C:8]([OH:11])=[CH:7][CH:6]=1)(=[O:3])[CH3:2].Br[CH:13]([Cl:16])[CH2:14][CH3:15].C(=O)([O-])[O-].[K+].[K+]>CC(C)=O.C(Cl)(Cl)Cl>[Cl:16][CH2:13][CH2:14][CH2:15][O:11][C:8]1[CH:9]=[CH:10][C:5]([NH:4][C:1](=[O:3])[CH3:2])=[CH:6][CH:7]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
182.2 g
Type
reactant
Smiles
C(C)(=O)NC1=CC=C(C=C1)O
Name
Quantity
157.4 g
Type
reactant
Smiles
BrC(CC)Cl
Name
Quantity
145 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
700 mL
Type
solvent
Smiles
CC(=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
after being placed in a refrigerator overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The solution was filtered
WASH
Type
WASH
Details
the crystals washed with acetone
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in chloroform
EXTRACTION
Type
EXTRACTION
Details
extracted with a 5% sodium hydroxide solution
CUSTOM
Type
CUSTOM
Details
Removal of the chloroform
CUSTOM
Type
CUSTOM
Details
gave an oil
CUSTOM
Type
CUSTOM
Details
The white crystals obtained earlier
EXTRACTION
Type
EXTRACTION
Details
extracted with a 5% sodium hydroxide solution
CUSTOM
Type
CUSTOM
Details
Removal of the chloroform
CUSTOM
Type
CUSTOM
Details
gave a white solid
CUSTOM
Type
CUSTOM
Details
white crystals were obtained
CUSTOM
Type
CUSTOM
Details
A 5-g sample of the white solid was recrystallized from acetone a second time
CUSTOM
Type
CUSTOM
Details
to furnish

Outcomes

Product
Name
Type
product
Smiles
ClCCCOC1=CC=C(C=C1)NC(C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 23%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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